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molecular formula C17H17NO3 B8414498 Methyl 4-(6-hydroxyquinolin-2-yl)cyclohex-3-enecarboxylate

Methyl 4-(6-hydroxyquinolin-2-yl)cyclohex-3-enecarboxylate

Cat. No. B8414498
M. Wt: 283.32 g/mol
InChI Key: BAOCMEUGGGFNTC-UHFFFAOYSA-N
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Patent
US09433618B2

Procedure details

Followed Scheme 3: Starting Materials: 2-chloroquinolin-6-ol and methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:12])[CH:8]=2)[N:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH2:26][CH2:25][CH:24]([C:27]([O:29][CH3:30])=[O:28])[CH2:23][CH:22]=2)O1>>[OH:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([C:21]1[CH2:26][CH2:25][CH:24]([C:27]([O:29][CH3:30])=[O:28])[CH2:23][CH:22]=1)[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CCC(CC1)C(=O)OC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC=1C=C2C=CC(=NC2=CC1)C1=CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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